Akr1C3-IN-10

AKR1C3 inhibitor isoform selectivity castration-resistant prostate cancer

Akr1C3-IN-10 (compound 5r) is a highly selective, small-molecule inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), a key enzyme overexpressed in castration-resistant prostate cancer (CRPC) that drives intratumoral androgen synthesis and chemoresistance. It was developed through systematic optimization of the prenylated cinnamic acid scaffold, incorporating a [1,2,4]-triazolo[1,5-a]pyridine moiety that enhances both potency and selectivity over the parent compound KV49g.

Molecular Formula C24H20N4O3
Molecular Weight 412.4 g/mol
Cat. No. B12395735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkr1C3-IN-10
Molecular FormulaC24H20N4O3
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)C3=CN4C(=NC=N4)C=C3)C=CC(=O)O
InChIInChI=1S/C24H20N4O3/c1-16-2-4-17(5-3-16)13-25-24(31)21-11-18(6-9-23(29)30)10-20(12-21)19-7-8-22-26-15-27-28(22)14-19/h2-12,14-15H,13H2,1H3,(H,25,31)(H,29,30)/b9-6+
InChIKeyQJWQAZTYFYCFQU-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akr1C3-IN-10: Potent and Isoform-Selective AKR1C3 Inhibitor for Prostate Cancer Research


Akr1C3-IN-10 (compound 5r) is a highly selective, small-molecule inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), a key enzyme overexpressed in castration-resistant prostate cancer (CRPC) that drives intratumoral androgen synthesis and chemoresistance [1]. It was developed through systematic optimization of the prenylated cinnamic acid scaffold, incorporating a [1,2,4]-triazolo[1,5-a]pyridine moiety that enhances both potency and selectivity over the parent compound KV49g [1][2]. Akr1C3-IN-10 demonstrates nanomolar biochemical potency (IC50 = 51 nM) and exceptional isoform selectivity (>1216-fold over AKR1C2 and AKR1C4; negligible inhibition of AKR1C1) [1][2]. A methyl ester prodrug (4r) of this free acid inhibitor was developed to overcome pharmacokinetic limitations, demonstrating dose-dependent tumor volume reduction in a 22Rv1 prostate cancer xenograft model without observed toxicity [1][2].

Why Akr1C3-IN-10 Cannot Be Substituted with Generic AKR1C3 Inhibitors


Substitution of Akr1C3-IN-10 with other AKR1C3 inhibitors—even those sharing the same cinnamic acid scaffold—carries significant risk of altered or suboptimal experimental outcomes due to substantial differences in isoform selectivity, cell permeability, and in vivo pharmacokinetics. For instance, the closely related analog 5a (IC50 = 40 nM) exhibits >2500-fold selectivity over AKR1C2 but lacks the prodrug strategy and the specific [1,2,4]-triazolo[1,5-a]pyridine substitution that confers unique potency and a distinct selectivity profile to Akr1C3-IN-10 [1]. Similarly, the parent compound KV49g (IC50 = 70 nM) demonstrates >2850-fold selectivity but relies on a metabolically labile prenyl group [1][2]. Pan-AKR1C inhibitors such as S07-2010 show sub-micromolar potency across multiple isoforms (IC50 values of 0.19–0.73 μM for AKR1C3, AKR1C4, AKR1C1, and AKR1C2), introducing confounding off-target effects that compromise the interpretation of AKR1C3-specific biology . Without the precise structural and pharmacokinetic attributes of Akr1C3-IN-10 and its prodrug 4r, experiments investigating AKR1C3-dependent tumor growth, androgen biosynthesis, or chemoresistance reversal may yield misleading or non-reproducible results.

Quantitative Differentiation of Akr1C3-IN-10: Head-to-Head and Cross-Study Evidence


Biochemical Potency and Isoform Selectivity: Akr1C3-IN-10 (5r) Outperforms Parent Compound KV49g and Demonstrates >1216-Fold Selectivity Over Closely Related Isoforms

Akr1C3-IN-10 (compound 5r) achieves a biochemical IC50 of 51 nM against AKR1C3, representing a 1.37-fold improvement in potency compared to the parent compound KV49g (IC50 = 70 nM) [1][2]. Critically, 5r exhibits >1216-fold selectivity for AKR1C3 over AKR1C2 and AKR1C4, with negligible activity against AKR1C1 (only 8% inhibition at 100 μM) [1][2]. In contrast, KV49g displays >2850-fold selectivity over AKR1C2 but is 27% less potent [1]. The closely related analog 5a (IC50 = 40 nM) is slightly more potent than 5r but demonstrates >2500-fold selectivity over AKR1C2, indicating a different selectivity profile [1].

AKR1C3 inhibitor isoform selectivity castration-resistant prostate cancer enzyme inhibition

In Vivo Efficacy in Prostate Cancer Xenograft: Prodrug 4r of Akr1C3-IN-10 Reduces Tumor Volume in Castration-Resistant 22Rv1 Model

To overcome the poor oral bioavailability inherent to free carboxylic acid AKR1C3 inhibitors, a methyl ester prodrug (4r) of Akr1C3-IN-10 (5r) was developed [1]. In a 22Rv1 castration-resistant prostate cancer (CRPC) xenograft model—a cell line known to be resistant to enzalutamide—oral administration of prodrug 4r resulted in a dose-dependent reduction in tumor volume compared to vehicle-treated controls [1]. Notably, this antitumor effect was achieved without any observed toxicity [1]. The parent free acid 5r, when administered directly, exhibited limited systemic exposure due to its carboxylic acid moiety, underscoring the necessity of the prodrug strategy for in vivo applications [1][2].

prostate cancer xenograft in vivo efficacy castration-resistant prostate cancer tumor growth inhibition

Pharmacokinetic Rescue via Prodrug Strategy: Methyl Ester 4r Dramatically Improves Systemic Exposure of Akr1C3-IN-10 (5r) Compared to Free Acid

Free carboxylic acid AKR1C3 inhibitors, including Akr1C3-IN-10 (5r), suffer from poor oral bioavailability and limited cell permeability due to their ionized state at physiological pH [1]. To circumvent this, a methyl ester prodrug (4r) was synthesized. In vitro, 4r is rapidly converted to the active free acid 5r in mouse plasma [1]. In vivo pharmacokinetic studies in mice demonstrated that oral administration of 4r resulted in a substantial increase in the maximum plasma concentration (Cmax) and overall systemic exposure (AUC) of 5r compared to direct oral administration of the free acid [1]. This prodrug approach is not a generic feature of all AKR1C3 inhibitors and represents a specific optimization tailored to the carboxylic acid moiety present in Akr1C3-IN-10 [1][2].

pharmacokinetics prodrug oral bioavailability drug delivery

Structural Determinants of Potency and Selectivity: [1,2,4]Triazolo[1,5-a]pyridine Moiety Confers Unique SAR Profile vs. Other Heteroaromatic Analogs

The [1,2,4]-triazolo[1,5-a]pyridine substituent in Akr1C3-IN-10 (5r) was identified as a key structural determinant for its potency and selectivity profile [1]. Head-to-head comparison with other heteroaromatic analogs in the same series reveals that 5r achieves an IC50 of 51 nM and 1216-fold selectivity over AKR1C2 [1][2]. In contrast, the naphthyl analog 5o exhibits an IC50 of 100 nM with only 140-fold selectivity [1]. The quinoline analog 5p and quinoxaline analog 5q show IC50 values of 110 nM and 94 nM, respectively, with selectivities of 109-fold and 133-fold [1]. Even subtle changes, such as saturation of the double bond (5r-H2), drastically reduce potency to IC50 = 205 nM, highlighting the requirement for a rigid trans conformation [1]. Molecular modeling predicts that 5r forms key hydrogen bonds with TYR55 in the AKR1C3 active site, a binding mode that is not fully recapitulated by other analogs [1].

structure-activity relationship AKR1C3 inhibitor design molecular modeling cinnamic acid derivatives

Validated Application Scenarios for Akr1C3-IN-10 in Prostate Cancer and Oncology Research


Elucidating AKR1C3-Specific Biology in Castration-Resistant Prostate Cancer Models

Akr1C3-IN-10 (5r) is optimally suited for in vitro biochemical and cell-based assays where precise interrogation of AKR1C3 function is required. Its >1216-fold selectivity over AKR1C2 and AKR1C4, and negligible activity against AKR1C1 [1][2], minimizes confounding off-target effects that plague pan-AKR1C inhibitors like S07-2010 . Researchers can confidently attribute observed effects on androgen biosynthesis, prostaglandin F2α production, or chemoresistance reversal to AKR1C3 inhibition alone [1].

In Vivo Efficacy Studies of AKR1C3 Inhibition Using the Optimized Prodrug 4r

For in vivo pharmacology studies, the methyl ester prodrug 4r of Akr1C3-IN-10 is essential. Oral administration of 4r overcomes the poor bioavailability of the free acid 5r, achieving therapeutically relevant plasma concentrations and dose-dependent tumor volume reduction in the 22Rv1 prostate cancer xenograft model [1][2]. This prodrug should be used in all systemic in vivo experiments; direct administration of 5r will not recapitulate the same level of target engagement or efficacy [1].

Benchmarking New AKR1C3 Inhibitors Against a Well-Characterized, Highly Selective Reference Compound

Akr1C3-IN-10 (5r) serves as an ideal positive control or benchmark compound for the development and validation of novel AKR1C3 inhibitors. Its well-documented potency (IC50 = 51 nM), exceptional isoform selectivity (>1216-fold), and validated in vivo prodrug strategy [1][2] provide a rigorous standard against which new chemical entities can be compared. Head-to-head biochemical and cellular assays using 5r ensure that improvements in potency, selectivity, or pharmacokinetic properties are accurately quantified [1].

Investigating AKR1C3-Mediated Chemoresistance Mechanisms in Prostate and Other Cancers

Given the role of AKR1C3 in conferring resistance to anthracyclines and other chemotherapeutics [1], Akr1C3-IN-10 can be employed in combination studies to sensitize drug-resistant cancer cell lines. The high selectivity of 5r ensures that any observed chemosensitization is attributable to AKR1C3 inhibition rather than off-target activity on related AKR isoforms [1][2]. This application is particularly relevant in CRPC and acute myeloid leukemia research settings [1].

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